REACTION_CXSMILES
|
BrC1C=CC=C(Br)C=1C(O)C.BrC1C=CC=C(Br)C=1C(O)C(F)(F)F.[Br:26][C:27]1[CH:32]=[CH:31][C:30]([Br:33])=[CH:29][C:28]=1[C:34](=[O:39])[C:35](F)(F)F>>[Br:26][C:27]1[CH:32]=[CH:31][C:30]([Br:33])=[CH:29][C:28]=1[CH:34]([OH:39])[CH3:35]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Br)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Br)C(C(F)(F)F)O
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Name
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1-(2,5-dibromophenyl)-2,2,2-trifluoroethanone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)C(C(F)(F)F)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to provide a light yellow oil
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)Br)C(C)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |